2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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Overview
Description
2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential .
Preparation Methods
The synthesis of 2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL involves several steps. One common method includes the reaction of 2-propyl-4-methylbenzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine in the presence of formaldehyde at 150°C. This cyclization reaction forms the desired benzimidazole derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor for treating acid reflux.
Albendazole: An antiparasitic medication.
Thiabendazole: Used as an antifungal agent. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methoxy-6-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol |
InChI |
InChI=1S/C18H21N3O2/c1-3-9-21-12-20-15-10-14(7-8-16(15)21)19-11-13-5-4-6-17(23-2)18(13)22/h4-8,10,12,19,22H,3,9,11H2,1-2H3 |
InChI Key |
LTVSJAQANUCADC-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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